![molecular formula C9H6N4O3 B2885470 6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid CAS No. 1342973-32-3](/img/structure/B2885470.png)
6-Oxo-1,6-dihydro-[2,4'-bipyrimidine]-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid” is a chemical compound with the empirical formula C5H4N2O3 . It is a solid substance .
Synthesis Analysis
The synthesis of 6-oxo-1,6-dihydropyridines, which are structurally similar to the compound , has been reported in the literature . The general synthesis of these analogues began with the appropriately substituted ethyl acetoacetates . A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were also synthesized and evaluated for their inhibition effects on MMP 3, MMP 12, and MMP 13 .Molecular Structure Analysis
The molecular structure of “6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid” can be represented by the InChI code: 1S/C5H4N2O3/c8-4-1-3 (5 (9)10)2-6-7-4/h1-2H, (H,7,8) (H,9,10) .Aplicaciones Científicas De Investigación
Inhibition of Matrix Metalloproteinases (MMPs)
A series of novel 6-oxo-1,6-dihydropyrimidine-2,5-dicarboxamide derivatives were designed and synthesized, and their inhibition effects on MMP 3, MMP 12, and MMP 13 were evaluated . The pharmacological results showed that they have potent and highly selective activity of inhibiting MMP 13 . MMPs are a family of Zn-dependent endopeptidases involved in the degradation and repair of the major components of the extracellular matrix of connective tissues .
Treatment of Diseases Related to Over-expression of MMPs
The over-expression of MMPs is associated with a number of pathological processes such as psoriasis, multiple sclerosis, osteoarthritis, rheumatoid arthritis, osteoporosis, Alzheimer’s disease, tumor growth and metastasis, and unwanted degradation of extracellular proteins . The synthetic MMPs inhibitors with low molecular weights are used in the treatment of these diseases .
Selective Inhibition of MMP 13
Clinical administration of broad spectrum MMP inhibitors has been implicated in severe musculo-skeletal side effects. Consequently, research has been focused on designing inhibitors that could selectively inhibit MMP 13 . A series of pyrimidine derivatives has been shown to be highly selective inhibitors of MMP 13 .
Design of Novel MMP Inhibitors
To overcome the nonselective toxicity, novel MMP inhibitors, which do not bind the catalytic zinc ion, were designed . These inhibitors generally include a zinc binding group (ZBG), capable to efficiently chelate the catalytic zinc ion, bound to a substrate-like fragment designed to fit the S1′ primary specificity subsite and adjacent subsites .
Safety and Hazards
Direcciones Futuras
As for future directions, more research is needed to fully understand the potential applications and mechanisms of action of “6-Oxo-1,6-dihydro-[2,4’-bipyrimidine]-5-carboxylic acid”. Given the interest in similar compounds as CDK5 inhibitors , it would be interesting to explore this compound’s potential in this area. Additionally, further studies could investigate its potential role in other biological processes or its use in the synthesis of other compounds.
Propiedades
IUPAC Name |
6-oxo-2-pyrimidin-4-yl-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O3/c14-8-5(9(15)16)3-11-7(13-8)6-1-2-10-4-12-6/h1-4H,(H,15,16)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRGZNOBMPOOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-2-(pyrimidin-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

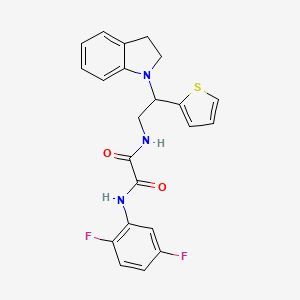
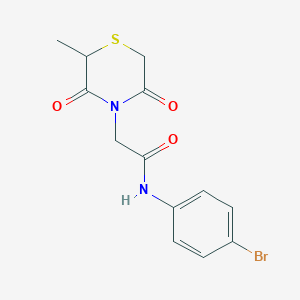
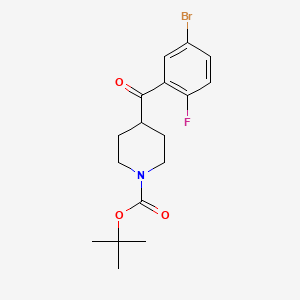
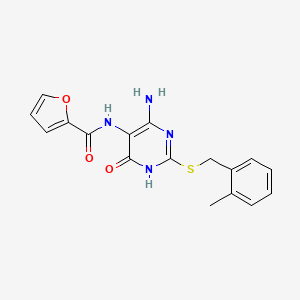
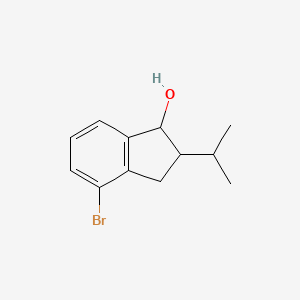
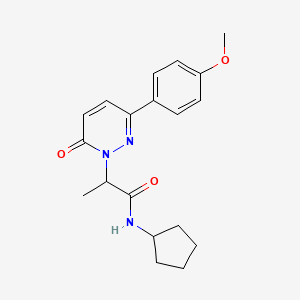
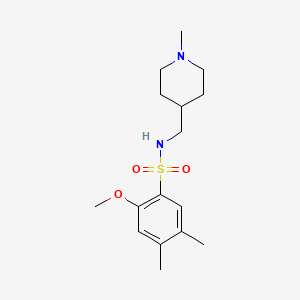
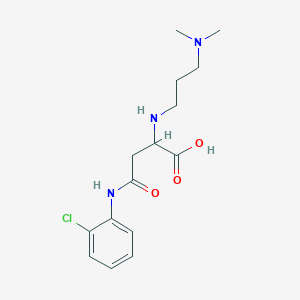
![Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2885399.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2885400.png)
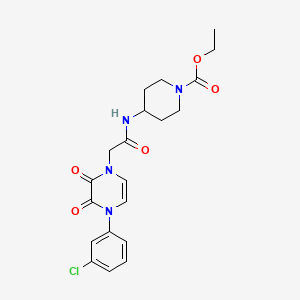
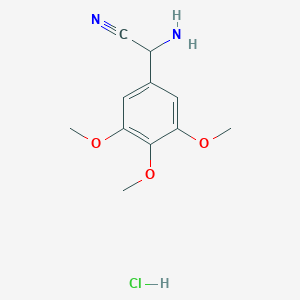
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2885403.png)
![2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2885410.png)